
4-(heptyloxy)-N-(9H-xanthen-9-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(HEPTYLOXY)-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a heptyloxy group attached to the benzamide moiety, which is further linked to a xanthene core. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(HEPTYLOXY)-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a phenol derivative and a phthalic anhydride under acidic conditions.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the xanthene core with an appropriate benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Heptyloxy Group: The final step involves the alkylation of the benzamide moiety with heptyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(HEPTYLOXY)-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace the heptyloxy group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various alkyl or aryl-substituted benzamides.
Scientific Research Applications
4-(HEPTYLOXY)-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(HEPTYLOXY)-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It is believed to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
N-(9H-Xanthen-9-yl)benzamide: A structurally similar compound without the heptyloxy group.
4-Methyl-N-(9H-xanthen-9-yl)benzamide: Another derivative with a methyl group instead of the heptyloxy group.
Uniqueness
4-(HEPTYLOXY)-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE is unique due to the presence of the heptyloxy group, which can influence its lipophilicity and, consequently, its biological activity and solubility properties .
Properties
Molecular Formula |
C27H29NO3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-heptoxy-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C27H29NO3/c1-2-3-4-5-10-19-30-21-17-15-20(16-18-21)27(29)28-26-22-11-6-8-13-24(22)31-25-14-9-7-12-23(25)26/h6-9,11-18,26H,2-5,10,19H2,1H3,(H,28,29) |
InChI Key |
MWLZUMQIKQHRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B14918742.png)
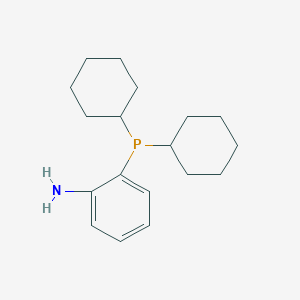
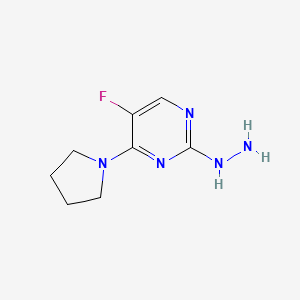
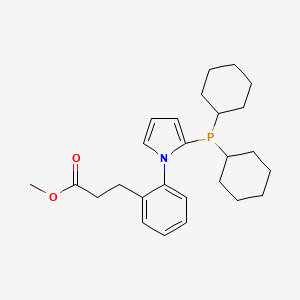
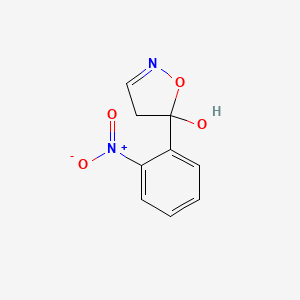
![4-chloro-3-(5-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B14918772.png)
![[2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14918788.png)
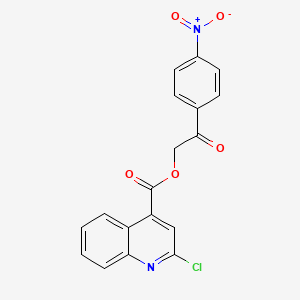
![2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid](/img/structure/B14918800.png)

![11-(furan-2-yl)-10-(thiophen-2-ylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14918816.png)
![ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14918820.png)
![6,7-dimethoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14918831.png)
![Methyl (4-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B14918834.png)
